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molecular formula C10H12O3 B012472 Methyl 3-methoxy-5-methylbenzoate CAS No. 108593-44-8

Methyl 3-methoxy-5-methylbenzoate

Cat. No. B012472
M. Wt: 180.2 g/mol
InChI Key: QPZNMWJDXUEMOJ-UHFFFAOYSA-N
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Patent
US08273880B2

Procedure details

To acetone (180 mL) were added 3-hydroxy-5-methylbenzoic acid (9 g, 59.16 mmol), potassium carbonate (33 g, 237 mmol) and methyl iodide (37.2 mL, 591.6 mmol). For O-methylation, the resulting mixture was heated at 65° C. for 12 hours in the presence of a catalytic amount of dimethylaminopyridine. After vacuum distillation of the acetone, the concentrate was treated in water (300 mL) and dichloromethane (450 mL). The organic layer was dried over anhydrous magnesium sulfate and subjected to distillation. Column chromatography (silica gel, ethyl acetate-hexane 1:12 v/v) with the residue produced the title compound as a colorless liquid (9.98 g, 93.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
37.2 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C=C(C=C(C)C=1)C(O)=O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].[CH3:18]I.CN([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25]N=1)C.[CH3:29][C:30](C)=O>>[CH3:2][O:1][C:26]1[CH:27]=[C:28]([CH:23]=[C:29]([CH3:30])[CH:25]=1)[C:12]([O:13][CH3:18])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
37.2 mL
Type
reactant
Smiles
CI
Name
Quantity
180 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After vacuum distillation of the acetone
ADDITION
Type
ADDITION
Details
the concentrate was treated in water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.98 g
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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